molecular formula C20H13Cl2F3N2O2 B2862528 N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-19-7

N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2862528
CAS No.: 338782-19-7
M. Wt: 441.23
InChI Key: BJXFUYRPCWJSEM-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 2,4-dichlorophenyl substituent on the amide nitrogen and a 4-(trifluoromethyl)benzyl group at the 1-position of the dihydropyridine ring.

The molecular structure features:

  • 2,4-Dichlorophenyl group: Enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins.
  • 4-(Trifluoromethyl)benzyl group: The electron-withdrawing trifluoromethyl group likely stabilizes the molecule against metabolic degradation.
  • Dihydropyridine core: The 2-oxo-1,2-dihydropyridine scaffold provides a planar conformation, facilitating π-π interactions with aromatic residues in proteins .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O2/c21-14-7-8-17(16(22)10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXFUYRPCWJSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Modifications in Analogs

The following table summarizes critical structural differences between the target compound and its analogs from the provided evidence:

Compound Name Substituents (Amide N) Benzyl Group (1-Position) Molecular Weight Key Features/Activity Insights
Target compound 2,4-Dichlorophenyl 4-(Trifluoromethyl)benzyl ~423.3* High lipophilicity; potential TRP modulation
N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 2,4-Dimethoxyphenyl 4-Fluorobenzyl 382.39 Reduced metabolic stability due to methoxy groups
N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 2,4-Dimethoxyphenyl 4-Methoxybenzyl ~394.4 Increased polarity; lower membrane permeability
N-(2,4-Dimethoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide 2,4-Dimethoxyphenyl 3-(Trifluoromethyl)benzyl ~423.3* Meta-substitution may alter target binding geometry
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl None (unsubstituted) 325.15 Planar conformation; centrosymmetric dimerization via H-bonds

*Estimated based on structural similarity.

Substituent Effects on Pharmacological Properties

  • Amide N-Substituents: Chlorine vs. Halogen Positioning: Bromine at the 3-position in creates steric hindrance, limiting rotational freedom compared to the target compound’s 2,4-dichloro substitution.
  • Benzyl Group Modifications :

    • Trifluoromethyl Position : The 4-(trifluoromethyl)benzyl group in the target compound optimizes electronic effects for receptor binding compared to the 3-substituted analog .
    • Fluorine vs. Methoxy : The 4-fluorobenzyl group in reduces steric bulk but offers weaker electron-withdrawing effects than trifluoromethyl.

Conformational and Crystallographic Insights

  • Dihedral Angles : In , the dihedral angle between aromatic rings is 8.38°, suggesting minimal torsional strain. The target compound likely adopts a similar conformation, critical for binding to flat protein surfaces.

Research Findings and Implications

Metabolic Stability

  • The trifluoromethyl group in the target compound likely enhances resistance to cytochrome P450 oxidation compared to methoxy- or fluoro-substituted analogs .

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